molecular formula C11H14O4S B12870014 (3-Methyloxetan-3-yl) 4-methylbenzenesulfonate

(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate

Cat. No.: B12870014
M. Wt: 242.29 g/mol
InChI Key: QDKCCYPCXQNFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H14O4S. It is often used as a building block in organic synthesis due to its unique structure, which includes an oxetane ring and a sulfonate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl) 4-methylbenzenesulfonate typically involves the reaction of 3-methyloxetan-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce ketones or aldehydes .

Scientific Research Applications

(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl) 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate is unique due to its oxetane ring, which imparts strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis, allowing for the formation of complex structures that are difficult to achieve with other compounds .

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

(3-methyloxetan-3-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(12,13)15-11(2)7-14-8-11/h3-6H,7-8H2,1-2H3

InChI Key

QDKCCYPCXQNFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2(COC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.